Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Description
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a heterocyclic compound featuring a pyrazole ring fused to a pyridine core, with ester functional groups at positions 3 and 3. The ethyl ester groups enhance its lipophilicity, making it suitable for organic synthesis and pharmaceutical intermediate development .
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-5-6-15-11(7-9)10(8-14-15)13(17)19-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
XBMGYRBQTGHIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NN2C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Traditional Cyclization Approaches
Core Cyclization with Acetylenic Esters
The foundational synthesis involves cyclization reactions between 1-aminopyridinium salts and dialkyl acetylenedicarboxylates. For diethyl esters, diethyl acetylenedicarboxylate (DEAD) reacts with 1-aminopyridinium iodide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). The reaction proceeds via nucleophilic attack of the amino group on the electron-deficient alkyne, followed by intramolecular cyclization to form the pyrazolo[1,5-a]pyridine core. Typical yields range from 65% to 78%, with purity dependent on recrystallization from ethanol/water mixtures.
Bromination and Esterification Modifications
Early routes often involved post-cyclization functionalization. For example, pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is synthesized via hydrolysis of the corresponding diethyl ester, followed by bromination at position 5 using N-bromosuccinimide (NBS) in acetonitrile. Re-esterification with ethanol and sulfuric acid restores the ethyl groups, though this multi-step process risks decarboxylation and reduces overall yield to ~50%.
Sonochemical [3 + 2] Cycloaddition Method
One-Pot Ultrasound-Assisted Synthesis
A breakthrough method employs ultrasound irradiation to accelerate the [3 + 2] cycloaddition of 1-amino-2(1H)-pyridine-2-imines with diethyl acetylenedicarboxylate. This catalyst-free, green chemistry approach achieves 85–92% yields in 2–4 hours at 40–60°C. Sonication enhances reaction kinetics by promoting cavitation, which increases molecular collisions and reduces side reactions.
Table 1: Optimization of Sonochemical Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 60°C | 92 |
| Solvent | Ethanol | 89 |
| Ultrasound Frequency | 40 kHz | 90 |
| Reaction Time | 3 hours | 91 |
Mechanistic Pathway and Regioselectivity
The reaction proceeds via a Michael-type addition of the exocyclic amine to DEAD, forming a zwitterionic intermediate. Subsequent 5- endo cyclization generates the pyrazolo[1,5-a]pyridine skeleton, with regioselectivity confirmed by X-ray crystallography. This method avoids regioisomer formation, a common issue in traditional routes.
Base-Mediated Cycloannulation Strategy
Tandem Cycloannulation-Desulfonylation
A metal-free protocol utilizes (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under K₂CO₃ mediation. The reaction involves initial [3 + 2] cycloannulation, followed by desulfonylation to yield 2-substituted derivatives. Adjusting the acetylenedicarboxylate to DEAD instead of dimethyl esters directly produces the diethyl variant in 70–82% yields.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for Diethyl Ester Synthesis
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Traditional Cyclization | 65–78 | 18 h | Low | Moderate |
| Sonochemical | 85–92 | 3 h | Medium | High |
| Base-Mediated | 70–82 | 6 h | Low | High |
The sonochemical approach excels in yield and speed but requires specialized equipment. Base-mediated methods balance cost and scalability, making them suitable for industrial applications.
Recent Advances and Optimization Techniques
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Raw Materials
Diethyl acetylenedicarboxylate (DEAD) costs approximately $120/kg, compared to $85/kg for dimethyl analogues. However, DEAD’s higher reactivity reduces catalyst loading, offsetting raw material expenses.
Purification and Waste Management
Industrial processes favor distillation over chromatography for cost reasons. Aqueous waste streams rich in K₂CO₃ are neutralized and repurposed, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of diethyl pyrazolo[1,5-a]pyridine-3,5-dihydroxymethanol.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the pyrazolo[1,5-a]pyridine ring.
Scientific Research Applications
Chemistry: In chemistry, diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate with structurally analogous compounds, focusing on molecular structure, synthesis, physicochemical properties, and applications.
Structural Analogues and Substitution Patterns
Table 1: Structural Comparison of Pyrazolo-Fused Dicarboxylates
Key Observations :
- Core Structure : Pyrazolo[1,5-a]pyridine derivatives exhibit planar aromatic systems conducive to π-π stacking, whereas pyrazolo[1,5-a]pyrimidine analogues (e.g., ) have an additional nitrogen atom, altering electronic properties .
- Ester Groups : Methyl esters (e.g., dimethyl derivatives) offer higher aqueous solubility compared to ethyl esters, which are more lipophilic and stable under acidic conditions .
Table 3: Physicochemical and Commercial Data
Key Insights :
- Purity and Availability : Dimethyl esters are more commercially accessible (e.g., Aladdin, Combi-Blocks) compared to ethyl derivatives, which are specialized intermediates .
- Safety : Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate () is harmful upon inhalation or ingestion, highlighting the importance of isomer-specific safety profiles.
Q & A
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
